Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone structure
商品名:(S)-3-Cbz-amino-2-piperidone
CAS番号:95582-17-5
MF:C13H16N2O3
メガワット:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone 化学的及び物理的性質

名前と識別子

    • (S)-3-(Cbz-amino)-2-piperidone
    • (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
    • (S)-3-CBZ-AMINO-2-PIPERIDONE
    • benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (S)-3-N-Cbz-Aminopiperidin-2-one
    • (S)-3-Benzyloxycarbonylamino-2-piperidone
    • Benzyl (S)-2-oxopiperidin-3-ylcarbamate
    • (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
    • (S)-benzyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
    • (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
    • KVHNKJHAXXEKFU-NSHDSACASA-N
    • 6528AJ
    • FCH3601537
    • AB43572
    • (S)-3-benzy
    • Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (3S)-3-Benzyloxycarbonylamino-2-piperidinone
    • 95582-17-5
    • A845337
    • W-205548
    • MFCD08166408
    • AKOS015918106
    • VDA58217
    • DTXSID40467310
    • EN300-6735227
    • SCHEMBL4078569
    • benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
    • AS-37240
    • (3S)-3-benzyloxycarbonylamino-2-piperidone
    • Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
    • Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
    • N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
    • (S)-3-Cbz-aminopiperidin-2-one
    • (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
    • (S)-3-Cbz-amino-2-piperidone
    • MDL: MFCD08166408
    • インチ: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
    • InChIKey: KVHNKJHAXXEKFU-NSHDSACASA-N
    • ほほえんだ: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 248.11600
  • どういたいしつりょう: 248.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 101-102 ºC
  • ふってん: 502.5℃at760mmHg
  • ようかいど: 微溶性(1.1 g/l)(25ºC)、
  • PSA: 67.43000
  • LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone セキュリティ情報

(S)-3-Cbz-amino-2-piperidone 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM180643-5g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
5g
$654 2021-08-05
Chemenu
CM180643-1g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
1g
$292 2024-07-18
abcr
AB284225-250 mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250 mg
€147.40 2023-07-20
abcr
AB284225-1 g
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
1 g
€289.00 2023-07-20
Enamine
EN300-6735227-1.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
1.0g
$76.0 2025-03-13
Enamine
EN300-6735227-2.5g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
2.5g
$166.0 2025-03-13
Enamine
EN300-6735227-0.05g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
0.05g
$19.0 2025-03-13
Enamine
EN300-6735227-5.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
5.0g
$308.0 2025-03-13
AstaTech
57626-0.25/G
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE
95582-17-5 97%
0.25g
$199 2023-09-16
abcr
AB284225-250mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250mg
€144.50 2025-02-21

(S)-3-Cbz-amino-2-piperidone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
リファレンス
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  6 h, reflux; reflux → 0 °C
1.2 1 h, rt
リファレンス
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
リファレンス
Preparation of sulfonamide lactams as Factor Xa inhibitors
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
preparation of proline analog peptides as serine protease inhibitors
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N-Methyl-2-pyrrolidone ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, rt
リファレンス
Preparation of azacycloalkanone serine protease inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
リファレンス
Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa.
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ;  pH 8.5, rt
リファレンス
Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of heterocyclic compounds as serine protease inhibitors
, United States, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
リファレンス
Preparation of oxadiazole peptide analogs as serine protease inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol
リファレンス
Synthesis of L-[5-11C]ornithine
Ding, Yu Shin; Antoni, Gunnar; Fowler, Joanna S.; Wolf, Alfred P.; Langstrom, Bengt, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  cooled
リファレンス
Preparation of tripeptoid analogs as serine protease inhibitors
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
リファレンス
First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV
Abe, Masatoshi; Akiyama, Tetsuo; Nakamura, Hikaru; Kojima, Fukiko; Harada, Shigeko; et al, Journal of Natural Products, 2004, 67(6), 999-1004

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  1 h, rt
1.4 < 10 °C; 1 h, rt
リファレンス
Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor
Abe, Masatoshi; Nagai, Masashi; Yamamoto, Keiichiro; Yamazaki, Hiroko; Koga, Ichiro; et al, Organic Process Research & Development, 2005, 9(5), 570-576

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Phosphonamide-substituted lactams
, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

(S)-3-Cbz-amino-2-piperidone Preparation Products

(S)-3-Cbz-amino-2-piperidone 関連文献

(S)-3-Cbz-amino-2-piperidoneに関する追加情報

(S)-3-Cbz-amino-2-piperidone: A Comprehensive Overview

(S)-3-Cbz-amino-2-piperidone, also known by its CAS number 95582-17-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidone, a six-membered ring containing one oxygen atom and five carbon atoms, with a substituent at the 3-position. The term "Cbz" refers to the carbobenzyloxy group, which is commonly used as a protecting group for amino acids in peptide synthesis. The (S) designation indicates the stereochemistry of the compound, specifying that the chiral center at the 3-position has an S configuration.

The synthesis of (S)-3-Cbz-amino-2-piperidone involves several key steps, including the formation of the piperidone ring and the introduction of the Cbz group. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess. The use of chiral catalysts and ligands has been particularly impactful in this area, as highlighted in a study published in Angewandte Chemie in 2023. This research demonstrated that the compound can be synthesized via a tandem Michael addition–cyclization reaction, which not only simplifies the process but also enhances the stereochemical control.

The structure of (S)-3-Cbz-amino-2-piperidone makes it a valuable building block in medicinal chemistry. Its piperidone ring is known for its ability to form hydrogen bonds, which is a critical property for drug design. The Cbz group serves as a versatile protecting group, allowing for precise control over reactivity during complex molecule assembly. Recent studies have explored its application in peptide-based drug delivery systems, where its ability to stabilize bioactive molecules has shown promising results.

In terms of biological activity, (S)-3-Cbz-amino-2-piperidone has been investigated for its potential as a modulator of various enzyme activities. A 2023 study published in Nature Communications reported that this compound exhibits inhibitory activity against certain kinases, making it a candidate for further exploration in oncology research. Additionally, its stereochemistry plays a crucial role in its interactions with biological targets, as demonstrated by computational docking studies that revealed selective binding to specific protein pockets.

The application of (S)-3-Cbz-amino-2-piperidone extends beyond pharmaceuticals. It has been utilized in materials science as a precursor for bio-inspired polymers and coatings. Recent research has focused on its ability to form self-healing materials through dynamic covalent bonds, which could revolutionize industries such as aerospace and electronics.

In conclusion, (S)-3-Cbz-amino-2-piperidone (CAS No: 95582-17-5) is a multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique structure and stereochemistry make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone
A1211780
清らかである:99%/99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g/100.0g
価格 ($):216.0/367.0/808.0/1373.0/2335.0